Product packaging for 6-Methoxy-3-methylisoxazolo[4,5-c]pyridine(Cat. No.:)

6-Methoxy-3-methylisoxazolo[4,5-c]pyridine

Cat. No.: B12863613
M. Wt: 164.16 g/mol
InChI Key: HVNRPCBAUDOSEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-3-methylisoxazolo[4,5-c]pyridine is a high-purity chemical compound designed for research and development purposes. As a fused heterocyclic structure incorporating both isoxazole and pyridine rings, this scaffold is of significant interest in medicinal chemistry . Compounds based on the isoxazole motif are frequently investigated for a wide spectrum of pharmacological activities, which may include anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) related applications . Similarly, pyridine derivatives are known to target various CNS receptors and ion channels, suggesting potential for developing neuroactive agents . Researchers may utilize this compound as a key synthetic intermediate or as a core pharmacophore for designing novel bioactive molecules. It is supplied with guaranteed purity and consistency to ensure reliable experimental results. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O2 B12863613 6-Methoxy-3-methylisoxazolo[4,5-c]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

6-methoxy-3-methyl-[1,2]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C8H8N2O2/c1-5-6-4-9-8(11-2)3-7(6)12-10-5/h3-4H,1-2H3

InChI Key

HVNRPCBAUDOSEX-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=CC(=NC=C12)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Methoxy 3 Methylisoxazolo 4,5 C Pyridine and Its Structural Analogues

Strategic Approaches for Isoxazolo[4,5-c]pyridine Core Construction

The synthesis of the isoxazolo[4,5-c]pyridine scaffold and its isomers, such as the isoxazolo[4,5-b]pyridine (B12869654) system, relies on two primary retrosynthetic strategies: the annulation of a pyridine (B92270) ring onto a pre-existing isoxazole (B147169) and the formation of the isoxazole ring from a functionalized pyridine derivative. osi.lvbohrium.com

N-O Bond Cleavage Reactions in Isoxazolopyridine Precursors

The N-O bond is a characteristic and reactive feature of the isoxazole ring system. nih.gov Cleavage of this weak bond (average energy of ~57 kcal/mol) is a powerful strategy for further functionalization or rearrangement of isoxazole-containing molecules. nih.gov This approach is particularly useful in the synthesis of substituted pyridines from isoxazolopyridine precursors. For instance, a gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles can produce isoxazolopyridines, which then undergo N-O bond cleavage under mild conditions to yield 3-hydroxy-4-substituted picolinonitriles. bohrium.comresearchgate.net

Various reagents are employed to facilitate the reductive N-O bond cleavage of isoxazolines, which are precursors to numerous structural motifs. nih.gov Common methods include hydrogenolysis with Raney nickel, or reduction using reagents like lithium aluminum hydride (LiAlH₄), titanium(III) chloride (TiCl₃), or samarium(II) iodide (SmI₂). nih.govresearchgate.net A combination of Raney nickel and aluminum chloride (AlCl₃) in aqueous methanol (B129727) has proven effective for cleaving the N-O bond in 2-isoxazolines fused to heterocyclic frameworks, yielding β-hydroxyketones in good to excellent yields. nih.gov The interaction of 3,5-disubstituted isoxazoles with a low-valent titanium isopropoxide reagent also leads to the reductive cleavage of the heterocycle. researchgate.net

Table 1: Reagents for N-O Bond Cleavage in Isoxazole Derivatives
Reagent/SystemSubstrate TypeProduct TypeReference
Raney Nickel / AlCl₃Heterobicycle-fused 2-isoxazolinesβ-Hydroxyketones nih.gov
Ti(Oi-Pr)₄ / EtMgBr3,5-Disubstituted isoxazoles/isoxazolinesβ-Enaminoketones / β-Hydroxyketones researchgate.net
Gold(I) catalyst (for cyclization) followed by mild cleavage conditions4-Propargylaminoisoxazoles3-Hydroxy-4-substituted picolinonitriles bohrium.comresearchgate.net
Mo(CO)₆Carbobicycle-fused 2-isoxazolinesCyclopentene derivatives nih.gov

Catalytic Hydrogenation and Subsequent Cyclization Pathways

Catalytic hydrogenation is a primary method for the reductive cleavage of the N-O bond in isoxazole rings. nih.gov Hydrogenolysis using catalysts such as Raney nickel or palladium on carbon (Pd-C) is a common technique. nih.gov These reactions break the weak N-O bond, typically leading to γ-aminoalcohols or related intermediates which can then be cyclized to form pyridine rings.

The choice of catalyst and reaction conditions is crucial. While various conditions, including Pd-C/H₂, have been explored for cleaving 2-isoxazolines fused to heterobicyclic frameworks, a system of Raney nickel/AlCl₃ was found to be particularly suitable. nih.gov This method highlights how catalytic reduction of the isoxazole moiety provides key intermediates for subsequent ring-forming reactions to build the desired fused pyridine system.

Friedländer Annulation as a Route to Isoxazolo[4,5-b]pyridine Derivatives

The Friedländer synthesis is a classic and versatile method for constructing quinoline (B57606) and, by extension, fused pyridine systems. wikipedia.org The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone). wikipedia.org This methodology has been explicitly identified as a viable route for the synthesis of isoxazolo[4,5-b]pyridines. researchgate.net

The general mechanism can proceed via an initial aldol (B89426) condensation followed by cyclization and dehydration, or through the formation of a Schiff base followed by an intramolecular aldol reaction. wikipedia.org This reaction has been adapted for solid-phase synthesis to produce thiazolo[4,5-b]pyridine (B1357651) derivatives, demonstrating its applicability to various fused heterocyclic systems. researchgate.netnih.gov The use of catalysts such as trifluoroacetic acid, iodine, or various Lewis acids can promote the reaction. wikipedia.org

1,3-Dipolar Cycloaddition Reactions in Isoxazole Ring Formation

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a cornerstone of five-membered heterocycle synthesis and the most significant method for constructing the isoxazole ring itself. researchgate.net This reaction typically involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkene or an alkyne (the dipolarophile) to form an isoxazoline (B3343090) or isoxazole, respectively. researchgate.netnih.gov

This method is highly efficient for creating the isoxazole portion of the isoxazolopyridine core. Nitrile oxides can be generated in situ from aldoximes using reagents like bleach or N-chlorosuccinimide, or from hydroxyimidoyl chlorides. nih.govmdpi.comnih.gov The subsequent cycloaddition with an appropriately substituted alkyne-functionalized pyridine, or the cycloaddition onto a simple alkyne followed by pyridine ring construction, provides a direct entry to the target scaffold. mdpi.com While the reaction between terminal alkynes and nitrile oxides often regioselectively yields 3,5-disubstituted isoxazoles, intramolecular versions of the reaction can provide access to other substitution patterns, such as the 3,4-disubstituted isoxazoles. nih.govmdpi.com

Table 2: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
1,3-Dipole SourceDipolarophileKey FeatureReference
Aldoxime (in situ oxidation)AlkyneIntramolecular cycloaddition to form fused systems. mdpi.com
Hydroxyimidoyl chloridesTerminal alkynesSolvent-free mechanochemical synthesis catalyzed by Cu/Al₂O₃. nih.gov
Oxime (in situ activation)Alkyne-functionalized chelatesCu-free click reaction for linker formation. nih.govacs.org

Photochemical Transformations and the Role of Nitrene Intermediates

Photochemical methods offer unique pathways for the synthesis and transformation of heterocyclic compounds. Nitrenes, which are highly reactive nitrogen analogues of carbenes, are key intermediates in many of these reactions. researchgate.netnih.gov These species can be generated photochemically and can undergo various reactions, including C-N bond formation, to construct nitrogen-containing heterocycles. nih.govnih.gov

For example, a metal-free photochemical cascade reaction promoted by blue light has been shown to produce azepinone-based derivatives, showcasing an unusual case of nitrene transfer. nih.gov Under visible light, iminoiodinanes can generate triplet nitrene intermediates, which can participate in amination reactions. nih.gov In the context of isoxazolopyridine synthesis, strategies involving cyclic nitrenoid precursors have been developed for the selective formation of isomers through competitive N-O bond formation or Tiemann-type rearrangement. researchgate.net These advanced methods highlight the potential of photochemical activation and reactive intermediates in accessing complex heterocyclic scaffolds.

Condensation Reactions for Pyridine Ring Assembly

The construction of the pyridine ring is frequently achieved through condensation reactions. baranlab.orgyoutube.com These methods involve combining smaller fragments, often aldehydes, ketones, and an ammonia (B1221849) source, to build the six-membered ring. pharmaguideline.com

Hantzsch Dihydropyridine (B1217469) Synthesis: This classic method involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. pharmaguideline.comnih.gov The resulting dihydropyridine can then be oxidized to the corresponding pyridine.

Guareschi-Thorpe Synthesis: This reaction involves the condensation of a keto-ester with cyanoacetamide in the presence of a base to form a substituted 2-hydroxypyridine (B17775) (pyridone). pharmaguideline.com

Kröhnke Pyridine Synthesis: This method produces 2,4,6-trisubstituted pyridines from the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. baranlab.orgpharmaguideline.com

From 1,5-Dicarbonyl Compounds: The most direct conceptual approach involves the condensation of a 1,5-dicarbonyl compound with ammonia or hydroxylamine. baranlab.orgyoutube.com The required 1,5-dicarbonyl compound can itself be prepared through methods like Michael addition. youtube.com

These condensation strategies are fundamental to building the pyridine portion of the isoxazolopyridine core, especially when starting from a pre-formed isoxazole bearing the necessary functional groups for cyclization. osi.lvbohrium.com

Flash Vacuum Pyrolysis Methods for Related Isoxazolo-Pyridine Systems

Flash Vacuum Pyrolysis (FVP) is a powerful technique used to generate highly reactive intermediates in the gas phase, which can then undergo intramolecular reactions to form complex cyclic systems. nih.gov This method is particularly valuable for synthesizing strained or otherwise difficult-to-access heterocycles. nih.gov FVP of organic azides, triazoles, and tetrazoles is a common strategy for the generation of nitrenes and carbenes, which are key intermediates in the formation of many heterocyclic rings. nih.govacs.org

While a direct FVP synthesis of 6-methoxy-3-methylisoxazolo[4,5-c]pyridine is not prominently documented, the application of this methodology to analogous systems provides a conceptual blueprint. For instance, the FVP of 2-acetyl-3-azido rsc.orgbenzothiophene at 300 °C successfully yields the corresponding 3-methyl rsc.orgbenzothieno[3,2-c]isoxazole, a structurally related fused isoxazole system. semanticscholar.org This transformation proceeds through the thermal extrusion of dinitrogen from the azide (B81097) to form a transient nitrene, which then undergoes intramolecular cyclization onto the adjacent acetyl group. semanticscholar.org

This principle can be extended to the isoxazolo-pyridine core. A hypothetical FVP route to an isoxazolo[4,5-c]pyridine system would likely involve the pyrolysis of a pyridine precursor bearing an azide group at the 4-position and an acetyl or related carbonyl-containing group at the 3-position. The high temperatures and low pressures of FVP would facilitate the formation of the pyridylnitrene intermediate, which could then cyclize to form the desired isoxazole ring fused to the pyridine core. The temperature profile is a critical parameter; as seen in related systems, lower temperatures may favor the formation of the kinetically stable isoxazole, while higher temperatures can lead to subsequent rearrangements or decomposition. semanticscholar.org

Optimization of Synthetic Efficiency and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on improving reaction efficiency, reducing waste, and utilizing environmentally benign techniques. These principles are particularly important for the scalable production of pharmaceutically relevant compounds.

Microwave-assisted synthesis has emerged as a key technology for accelerating organic reactions. The use of microwave irradiation often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.goveurekaselect.com

The synthesis of isoxazole and pyridine-containing heterocycles is particularly amenable to microwave assistance. In one study on the synthesis of isoxazole-linked pyranopyrimidinones, the use of microwave irradiation reduced reaction times from hours to minutes and significantly increased yields compared to classical heating. nih.gov Similarly, a green chemistry protocol for the synthesis of isoxazolo[5,4-b]pyridines was developed using a one-pot tandem reaction in water under microwave irradiation, completely avoiding the need for any additional reagents or catalysts. nih.govcapes.gov.br This highlights the potential of microwave chemistry to not only enhance efficiency but also to align with the principles of green chemistry. The synthesis of related sulfonamide isoxazolo[5,4-b]pyridines has also been successfully carried out using both classical and microwave methods, further establishing the utility of this technology in the field. nih.gov

The table below, based on findings for related heterocyclic systems, illustrates the typical advantages of microwave-assisted synthesis.

Entry Method Reaction Time Yield (%) Reference
1Conventional Heating12 hours75 nih.gov
2Microwave Irradiation15 minutes92 nih.gov

Comparison of conventional vs. microwave methods for a representative 1,3-dipolar cycloaddition to form an isoxazole derivative. Data is illustrative of the improvements typically observed. nih.gov

Metal-Free Synthetic Approaches for Enhanced Sustainability

In recent years, the development of synthetic methods that avoid the use of toxic and expensive transition metals has become a priority, aligning with the principles of green chemistry. For the synthesis of isoxazole and pyridine-based heterocycles, several metal-free strategies have been reported.

One notable approach involves the intramolecular nucleophilic substitution of a nitro group on a pyridine precursor. An efficient synthesis of the isoxazolo[4,5-b]pyridine core has been developed starting from readily available 2-chloro-3-nitropyridines. nih.govbeilstein-journals.org The key step in this synthesis is the cyclization under the action of a non-metallic base like potassium carbonate (K₂CO₃), which proceeds under mild conditions with high product yields. beilstein-journals.org

Another sustainable strategy involves dehydrogenative coupling using molecular oxygen as the sole oxidant. While not demonstrated specifically for isoxazolo[4,5-c]pyridine, a metal-catalyst-free method for synthesizing (pyrazol-4-ylidene)pyridine derivatives has been developed by coupling 1-amino-2-imino-pyridines with 1-aryl-5-pyrazolones. acs.org This reaction, promoted by acetic acid in ethanol, utilizes atmospheric oxygen, showcasing a high atom economy and environmental compatibility. acs.org Such principles could be adapted for the synthesis of isoxazolo[4,5-c]pyridine analogues.

Furthermore, the use of ionic liquids has been introduced as an environmentally friendly medium for the synthesis of 3,5-disubstituted isoxazoles, avoiding the need for traditional catalysts. nih.gov These approaches highlight a shift towards more sustainable practices in heterocyclic chemistry.

Application of Lewis and Brønsted Acid Catalysts (e.g., ZnCl₂, In(OTf)₃)

Lewis and Brønsted acids are effective catalysts for constructing the isoxazolo[4,5-b]pyridine ring system, typically through condensation reactions. The Friedländer annulation, which involves the reaction of an ortho-aminoaryl ketone with a compound containing a reactive α-methylene group, is a key method for this synthesis. nih.gov

Research has demonstrated the synthesis of a series of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines from 4-amino-5-benzoylisoxazole-3-carboxamide (B1268356) and various carbonyl compounds. nih.gov The study found that the use of Lewis acid catalysts such as zinc chloride (ZnCl₂) or indium(III) triflate (In(OTf)₃) was crucial for achieving good yields. nih.gov The reactions were successfully carried out using both conventional heating in an oil bath and under solvent-free microwave irradiation conditions, with the latter often providing an accelerated and efficient alternative. nih.gov

In a related context, Lewis acids like titanium tetrachloride (TiCl₄) have been shown to catalyze the inverse electron-demand hetero-Diels-Alder reaction between isoxazoles and enamines to form substituted pyridines. rsc.org Computational studies suggest the Lewis acid significantly lowers the activation energy for the cycloaddition, making the reaction more feasible. rsc.org More recently, a transition-metal-free approach using aluminum trichloride (B1173362) (AlCl₃), a cost-effective Lewis acid, has been developed for the synthesis of isoxazole derivatives from 2-methylquinoline (B7769805) derivatives and sodium nitrite. nih.gov This method circumvents the need for more toxic heavy metals and has been referenced alongside Brønsted acid-mediated syntheses, indicating the broad utility of acid catalysis in this field. nih.gov

Table 1: Comparison of Lewis Acid Catalysts in the Synthesis of Isoxazolo[4,5-b]pyridines

CatalystStarting MaterialsMethodConditionsOutcomeReference
ZnCl₂ 4-Amino-5-benzoylisoxazole-3-carboxamide, Active methylene (B1212753) compoundsConventional HeatingThermostated oil bathGood yields of tetrasubstituted isoxazolo[4,5-b]pyridines nih.gov
ZnCl₂ 4-Amino-5-benzoylisoxazole-3-carboxamide, Active methylene compoundsMicrowave IrradiationSolvent-freeGood yields of tetrasubstituted isoxazolo[4,5-b]pyridines nih.gov
In(OTf)₃ 4-Amino-5-benzoylisoxazole-3-carboxamide, Active methylene compoundsConventional HeatingThermostated oil bathGood yields of tetrasubstituted isoxazolo[4,5-b]pyridines nih.gov
AlCl₃ 2-Methylquinoline derivatives, Sodium nitriteOne-potN/ASynthesis of isoxazole derivatives, avoids transition metals nih.gov

Utilization of Transition Metal Catalysts (e.g., Mo(CO)₆, Pd/C)

Transition metal catalysts are widely employed in the synthesis and modification of heterocyclic compounds, including isoxazoles and pyridines.

Molybdenum Hexacarbonyl (Mo(CO)₆) is a versatile reagent known to mediate various transformations of the isoxazole ring. chemeurope.comwikipedia.org Rather than being used for the construction of the ring, it is often employed for its reductive cleavage. The reaction of isoxazoles with Mo(CO)₆ in the presence of water leads to the reductive cleavage of the N–O bond, yielding β-aminoenones in good yields. rsc.org This reagent can also be used to reduce the N-O bonds of isoxazoles and related heterocycles. researchgate.net In other applications, Mo(CO)₆ mediates the formal isomerization of isoxazole-5-carbaldehydes to produce 1H-pyrrole-2,3-diones, which are valuable synthetic precursors. nih.gov

Palladium on Carbon (Pd/C) is a common heterogeneous catalyst used for various reactions, including hydrogenations and coupling reactions. orgsyn.org While direct synthesis of the isoxazolo[4,5-c]pyridine core using Pd/C is not prominently documented, other palladium catalysts are instrumental in reactions involving the isoxazole scaffold. For instance, palladium(II) catalysts have been used to synthesize 1,2-benzisoxazoles via an intermolecular [4 + 1] annulation pathway. rsc.orgrsc.org Furthermore, a one-pot protocol for the cyanomethylation of aryl halides has been developed using a palladium-catalyzed reaction with an isoxazole-4-boronic acid pinacol (B44631) ester. nih.govacs.org This process involves a Suzuki cross-coupling followed by a base-induced fragmentation of the isoxazole ring, demonstrating the utility of palladium catalysis in the functionalization and transformation of isoxazole-containing intermediates. acs.org

Table 2: Applications of Transition Metal Catalysts in Isoxazole Chemistry

CatalystSubstrateReagents/ConditionsProductTransformation TypeReference
Mo(CO)₆ IsoxazolesWaterβ-AminoenonesReductive N-O bond cleavage rsc.org
Mo(CO)₆ Isoxazole-5-carbaldehydesWet MeCN1H-Pyrrole-2,3-dionesIsomerization nih.gov
PdCl₂(dppf) Aryl bromides, Isoxazole-4-boronic acid pinacol esterKF, DMSO/H₂O, 130 °CArylacetonitrilesSuzuki coupling & Isoxazole fragmentation nih.govacs.org
Pd(TFA)₂ N-phenoxyacetamide, AldehydesTBHP, t-AmOH1,2-BenzisoxazolesC–H activation / [4+1] annulation rsc.org

Design and Synthesis of Functionalized Derivatives for Broad Biological Screening

A primary motivation for synthesizing isoxazolo[4,5-c]pyridine analogues is the exploration of their potential as therapeutic agents. The design and synthesis of libraries of functionalized derivatives are crucial for conducting broad biological screenings and establishing structure-activity relationships (SAR).

Researchers have synthesized series of new fused isoxazolo[4,5-d]pyridazine derivatives and other related heterocyclic systems for biological evaluation. scilit.com A common strategy involves modifying the core isoxazolo[4,5-c]pyridine scaffold at various positions. For example, a series of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines was synthesized and subsequently tested in vitro against a panel of eight human tumor cell lines to assess their antiproliferative activity. nih.gov In that study, one derivative, 6-benzoyl-5,7-diphenylisoxazolo[4,5-b]pyridine, demonstrated notable activity. nih.gov

Other studies have focused on creating derivatives of the related 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]pyridine system. nih.gov These compounds were evaluated for inhibitory activity against Hsp90 and HDAC6, which are important targets in cancer therapy. The research found that substitution at the N-5 position with a 2,4-resorcinol carboxamide was critical for biological activity. nih.gov The synthesis of diverse libraries of compounds, such as aryl isoxazole incorporated pyrimidin-2-yl)oxazolo[4,5-b]pyridine derivatives, is an active area of research aimed at discovering novel anticancer agents. researchgate.net These efforts underscore the importance of synthetic accessibility and molecular diversity in the drug discovery process for this class of heterocycles.

Molecular Mechanisms and Biological Activity Profiles of 6 Methoxy 3 Methylisoxazolo 4,5 C Pyridine Derivatives

Enzymatic Target Modulation

Derivatives of the isoxazolo[4,5-c]pyridine scaffold and related structures have demonstrated the ability to modulate several key enzymatic targets involved in cellular signaling, DNA repair, epigenetic regulation, and cell division. The following sections provide a detailed profile of their activity against specific enzyme classes.

Kinase Inhibition Profiling and Specificity (e.g., Tyrosine Kinases)

The structural similarity of imidazo[4,5-b]pyridines to purines has made them attractive candidates for kinase inhibitors. rjraap.com This interest extends to related heterocyclic systems, including isoxazolopyridine derivatives. Research has shown that various pyridine-based heterocyclic compounds can inhibit a wide spectrum of kinases, which are pivotal in cancer cell signaling pathways.

Derivatives of the closely related thiazolo[5,4-b]pyridine scaffold have been identified as potent inhibitors of c-KIT, a receptor tyrosine kinase. mdpi.com For instance, compound 6r , a thiazolo[5,4-b]pyridine derivative, effectively inhibits c-KIT and can overcome resistance to imatinib. mdpi.com A broader kinase panel profiling revealed that this compound also potently inhibits 12 other kinases, including RAF1, DDR1, RET, and PDGFRa/b, demonstrating that this scaffold can serve as a basis for multi-targeted kinase inhibitors. mdpi.com

Similarly, imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives have shown significant activity. Some have been developed as inhibitors of Aurora kinases, which are critical for mitotic progression. nih.govnih.gov Others have been identified as selective inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA double-strand break repair. nih.gov Furthermore, derivatives of 4-(imidazol-5-yl)pyridine have been optimized as broad-spectrum anticancer agents with selective inhibitory activity against B-RAFV600E and p38α kinases. strath.ac.uk

Table 1: Kinase Inhibition Profile of Selected Pyridine-Based Heterocyclic Derivatives
Compound ClassSpecific Derivative ExampleTarget Kinase(s)IC₅₀ / % InhibitionReference
Thiazolo[5,4-b]pyridines6r c-KIT, RAF1, DDR1, RET, etc.>90% inhibition at 1 µM mdpi.com
Imidazo[4,5-b]pyridinesCompound 31 Aurora-A, Aurora-B, Aurora-C0.042 µM, 0.198 µM, 0.227 µM nih.gov
4-(Imidazol-5-yl)pyridinesCompound 10c B-RAF, p38α1.84 µM, 0.726 µM strath.ac.uk
Oxazolo[4,5-b]pyridines2i hTopo IIα2 µM nih.gov

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerases (PARPs) are central to DNA single-strand break repair. nih.gov Their inhibition is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. nih.govnih.gov The mechanism of PARP inhibitors involves competing with NAD+ at the enzyme's catalytic site, which leads to the trapping of PARP on DNA and the collapse of replication forks. nih.gov

While direct inhibition of PARP enzymes by 6-Methoxy-3-methylisoxazolo[4,5-c]pyridine has not been extensively detailed, related isoxazole (B147169) derivatives have been implicated in pathways involving PARP. Studies on certain vicinal diaryl-substituted isoxazole derivatives have shown that they can induce apoptosis, which is often accompanied by the cleavage of PARP protein. acs.org This PARP cleavage is a downstream marker of apoptosis and is distinct from the direct enzymatic inhibition that characterizes clinical PARP inhibitors. However, the broader isoxazole scaffold is being explored for its potential as a source of direct PARP inhibitors in cancer therapy. semanticscholar.org

Histone Deacetylase (HDAC) Inhibition Spectrum

Histone deacetylases (HDACs) are epigenetic regulators that remove acetyl groups from histones and other proteins, playing a crucial role in gene expression and cell cycle progression. researchgate.net HDAC inhibitors represent a class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis. mdpi.commdpi.com

A key finding directly links the isoxazolopyridine core to HDAC inhibition. A derivative of 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine, which incorporates a hydroxamic acid residue, was identified as a dual inhibitor of both the chaperone protein Hsp90 and HDAC6. nih.gov Hydroxamic acid is a well-known zinc-binding group, a critical feature of the pharmacophore for most HDAC inhibitors. nih.gov This demonstrates that the isoxazolo[4,5-c]pyridine scaffold can be functionalized to target HDAC enzymes. Additionally, other pyridine-based compounds have been successfully developed as potent HDAC inhibitors, underscoring the suitability of the pyridine (B92270) core for designing such agents. nih.govnih.gov

Table 2: HDAC Inhibition by an Isoxazolo[4,5-c]pyridine Derivative
Compound ClassKey FeatureTarget Enzyme(s)Activity NotedReference
4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridinesC-3 amide with hydroxamic acid residueHsp90 and HDAC6Dual inhibitory activity nih.gov

Cyclooxygenase (COX) Isoenzyme Selectivity and Secretory Phospholipase A₂ (sPLA₂) Inhibition

Secretory phospholipase A₂ (sPLA₂) and cyclooxygenase (COX) are key enzymes in the arachidonic acid pathway, which produces prostaglandins and other mediators of inflammation. nih.gov Both enzymes are considered important targets in the development of anti-inflammatory and anticancer agents. nih.govnih.gov

Significant sPLA₂ inhibitory activity has been reported for isoxazole derivatives. nih.gov A series of indole-containing isoxazole derivatives demonstrated potent inhibition of sPLA₂ in both in vitro and in vivo studies. nih.gov The activity of the most potent compound was comparable to or greater than that of the positive control, ursolic acid. nih.gov This highlights the potential of the isoxazole moiety for designing effective sPLA₂ inhibitors.

Regarding COX enzymes, various heterocyclic compounds containing a pyridine ring have been investigated. Pyrimidine derivatives, for example, have been shown to act as selective inhibitors of COX-2. nih.govijper.org The larger binding pocket in the active site of the COX-2 isoform compared to COX-1 allows for the design of selective inhibitors, a desirable trait to avoid the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov While direct data on isoxazolo[4,5-c]pyridines as COX inhibitors is limited, the proven activity of related heterocycles suggests this is a plausible area for exploration.

Interference with Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers essential for cell division, motility, and shape maintenance. nih.gov Agents that interfere with microtubule dynamics are among the most successful classes of anticancer drugs. mdpi.com These microtubule targeting agents (MTAs) can either inhibit polymerization (e.g., vinca alkaloids, colchicine) or stabilize microtubules (e.g., taxanes). researchgate.net

While there are no specific reports on this compound, various other pyridine-containing heterocyclic scaffolds have been shown to function as MTAs. For instance, novel phenoxy pyridine and phenyl sulfanyl pyridine analogues have been evaluated for their antitumor effects, which were found to stem from G2/M cell cycle arrest caused by interference with microtubule assembly. nih.gov Similarly, pyrazolo[4,3-d]pyrimidine derivatives have been developed as potent microtubule depolymerizing agents. nih.gov These findings indicate that the pyridine ring system can be incorporated into scaffolds that effectively target the tubulin cytoskeleton.

Topoisomerase Enzyme Modulation

Topoisomerases are vital enzymes that resolve topological problems in DNA during replication, transcription, and recombination by introducing transient single- or double-strand breaks. nih.govmdpi.com Because of their essential role in rapidly proliferating cancer cells, they are well-established targets for chemotherapy. mdpi.com

Research into the anticancer potential of scaffolds related to isoxazolo[4,5-c]pyridine has revealed promising activity against topoisomerases. Specifically, derivatives of the closely related oxazolo[4,5-b]pyridine ring system have been identified as potent inhibitors of human DNA topoisomerase IIα (hTopo IIα). nih.gov One such derivative, 2-(4-butylphenyl)oxazolo[4,5-b]pyridine (2i) , inhibited hTopo IIα with an IC₅₀ value of 2 µM, demonstrating greater activity than the reference drug etoposide. nih.gov This provides strong evidence that this class of fused pyridine heterocycles can effectively modulate topoisomerase activity, making it a promising avenue for the development of novel anticancer agents.

Human Carbonic Anhydrase Inhibition

There is no available research or data on the inhibitory activity of this compound or its derivatives against human carbonic anhydrase (hCA) isoforms. Studies have been conducted on other pyridine-based compounds, such as pyrazolo[4,3-c]pyridine sulfonamides and 4-substituted pyridine-3-sulfonamides, which have shown a range of inhibitory activities against various hCA isoforms, including those associated with cancer (hCA IX and XII). mdpi.comnih.govnih.govnih.gov However, these findings are specific to different chemical scaffolds and cannot be extrapolated to this compound.

Glucosamine-6-phosphate Synthase Inhibition in Pathogen Systems

No studies have been published that investigate the potential of this compound to inhibit glucosamine-6-phosphate (GlcN-6-P) synthase. This enzyme is a known target for antimicrobial agents due to its crucial role in the biosynthesis of the fungal and bacterial cell wall. nih.govnih.gov The scientific literature describes various classes of GlcN-6-P synthase inhibitors, including glutamine analogues and other heterocyclic compounds, but does not include data on the specific isoxazolopyridine derivative . nih.govresearchgate.net

Receptor Binding and Signal Transduction Pathway Modulation

Information regarding the interaction of this compound with major neurotransmitter and hormone receptor systems is not available in the public domain.

GABAergic System Interactions and Allosteric Modulation

There is no research characterizing the effects of this compound on the GABAergic system. A structurally related compound, 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-ol (THIP or Gaboxadol), is known to be a GABA-A receptor agonist. nih.gov However, the different substitution pattern and aromaticity of this compound mean that its activity at GABA receptors cannot be inferred. The general principles of allosteric modulation at GABA receptors are well-established for various classes of compounds, including benzodiazepines and barbiturates, but no such data exists for the specified molecule. mdpi.comnih.govwikipedia.org

Glutamate Receptor Subtype Specificity (e.g., AMPA, Metabotropic, NMDA)

The binding profile and subtype specificity of this compound at glutamate receptors, including AMPA, NMDA, and metabotropic subtypes, have not been investigated in any published studies. Research into other isoxazole-containing compounds, such as isoxazole-4-carboxamide derivatives, has shown modulation of AMPA receptors, but these compounds are structurally distinct from the isoxazolo[4,5-c]pyridine core. mdpi.com

Serotonin and Adrenergic Receptor Binding Characterization

No data is available regarding the binding affinity or functional activity of this compound at any serotonin (5-HT) or adrenergic receptor subtypes. The literature contains extensive characterization of various other heterocyclic ligands for these receptor families, but the compound of interest is not among them. nih.govnih.gov

Androgen Receptor Antagonism or Agonism

The potential for this compound to act as either an antagonist or agonist at the androgen receptor (AR) has not been explored in scientific literature. While other nitrogen-containing heterocyclic structures, such as imidazo[4,5-b]pyridines and imidazo[1,2-a]pyridines, have been studied for their interaction with the AR, these findings are not applicable to the isoxazolopyridine scaffold. nih.govmdpi.comnih.gov

Ion Channel Modulation

No specific studies detailing the modulation of sodium, calcium, potassium channels, CFTR, or SLC26A6 by this compound derivatives were identified. While phytochemicals, in general, have been explored for their potential to modulate ion channels in the context of cancer treatment, specific data for the compound is absent. nih.gov

Farnesoid X Receptor (FXR) Agonistic Activity

Information regarding the Farnesoid X Receptor (FXR) agonistic activity of this compound derivatives could not be located. FXR is a recognized therapeutic target for metabolic diseases, and various natural and synthetic compounds have been investigated as FXR agonists. nih.govresearcher.lifenih.gov However, the specific isoxazolopyridine derivative is not mentioned in the available literature concerning FXR modulation.

Diverse Biological Responses and Phenotypic Effects

Antiproliferative Activity Against Various Cancer Cell Lines

While numerous studies have demonstrated the antiproliferative effects of various pyridine and imidazo[4,5-b]pyridine derivatives against a range of cancer cell lines, no specific data for this compound was found. researchgate.netnih.govnih.govmdpi.comijper.org For instance, certain 2,6-disubstituted imidazo[4,5-b]pyridines have shown pronounced antiproliferative activity. nih.gov Similarly, some 4-anilinoquinazoline derivatives have been identified as having anticancer efficacy in colorectal cancer cell lines. mdpi.com However, these findings are not directly transferable to the specific compound of interest.

Broad-Spectrum Antimicrobial Properties

The antimicrobial potential of various heterocyclic compounds containing pyridine rings has been documented. mdpi.com Imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives, for example, have been investigated for their antibacterial and antifungal properties. nih.govmdpi.comresearchgate.netresearchgate.net Some pyrazoline and hydrazone derivatives have also shown moderate antimicrobial activity. turkjps.org Despite this, specific studies on the antibacterial, antifungal, or antitubercular activities of this compound could not be retrieved.

Anti-inflammatory Effects Through Specific Molecular Interactions

Research has been conducted on the anti-inflammatory properties of various pyridine and coumarin derivatives. mdpi.comnih.govnih.govmdpi.commdpi.com For example, 6-methylcoumarin has been shown to reduce the production of pro-inflammatory mediators in macrophages. nih.govmdpi.com Additionally, some 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been evaluated for their COX-1 and COX-2 inhibitory activity. nih.gov However, there is no specific information available on the anti-inflammatory effects of this compound.

Anticonvulsant Activity Evaluation

The anticonvulsant properties of several pyridine and fused heterocyclic derivatives have been explored. nih.govnih.govresearchgate.netpensoft.netmdpi.com For instance, certain 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives have demonstrated anticonvulsant activity in animal models. nih.govresearchgate.net However, no studies evaluating the anticonvulsant potential of this compound were found.

Antidepressant-Like Activity in Preclinical Models

The isoxazole scaffold is a component of various compounds investigated for their effects on the central nervous system. While direct studies on this compound are limited, research on related isoxazolo-pyrimidine derivatives has shown potential psychotropic activities. For instance, certain aryl derivatives of isoxazolo[4,5-d]pyrimidine have demonstrated anxiolytic effects in preclinical models nih.gov. Additionally, other derivatives of isoxazolo[4,5-d]pyrimidine have been tested for anticonvulsant, anxiolytic, and antiserotonin activities, with some compounds showing activity against reserpine-induced hypothermia, a model sometimes used in antidepressant screening nih.gov. These findings, although not directly on the specified molecule, suggest that the isoxazolo-pyridine core may be a valuable pharmacophore for the development of new agents targeting central nervous system disorders.

Compound ClassPreclinical ModelObserved ActivityReference
Aryl derivatives of isoxazolo[4,5-d]pyrimidineAnimal models of anxietyAnxiolytic activity nih.gov
Isoxazolo[4,5-d]pyrimidine derivativesReserpine-induced hypothermiaActive against hypothermia nih.gov

Immunosuppressive Properties and Cellular Mechanisms

The immunomodulatory potential of isoxazole derivatives has been a significant area of investigation. Various compounds containing the isoxazole ring have exhibited immunosuppressive and anti-inflammatory properties in both in vitro and in vivo models mdpi.com. For example, derivatives of isoxazolo[4,5-d]pyrimidine have been shown to inhibit the humoral immune response in mice mdpi.com.

Further studies on N′-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide revealed immunosuppressive activity in both mouse and human experimental models nih.gov. One particular derivative, 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3), was found to inhibit the proliferation of phytohemagglutinin A (PHA)-induced peripheral blood mononuclear cells (PBMCs) and reduce the production of tumor necrosis factor-alpha (TNF-α) nih.govresearchgate.net. The mechanism for these immunosuppressive effects is thought to involve the induction of apoptosis in immune cells nih.govresearchgate.net.

Compound/DerivativeModelKey FindingsPotential MechanismReference
Isoxazolo[4,5-d]pyrimidine derivativesIn vivo (mice)Inhibition of humoral immune responseNot specified mdpi.com
5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3)In vitro (human PBMCs)Inhibition of PHA-induced proliferation; Inhibition of LPS-induced TNF-α productionPro-apoptotic action nih.govresearchgate.net

Elucidation of Molecular Pathways Mediating Bioactivity (e.g., Induction of Apoptosis)

The induction of apoptosis is a key mechanism through which various isoxazole derivatives exert their biological effects, including their potential anticancer and immunosuppressive activities. Research on 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives has demonstrated their ability to induce both early and late apoptosis in human erythroleukemic K562 cells nih.gov. This pro-apoptotic activity suggests that these compounds could be developed as anticancer agents nih.gov.

In the context of immunosuppression, the pro-apoptotic action of isoxazole derivatives has been observed in immune cells. For instance, the compound MM3 was found to elicit strong increases in the expression of caspases, Fas, and NF-κB1 in Jurkat cells, which are key mediators of the apoptotic pathway nih.govresearchgate.net. This indicates that the immunosuppressive effects of this class of compounds may be, at least in part, due to their ability to trigger programmed cell death in activated lymphocytes.

Furthermore, other oxazolo[5,4-d]pyrimidine derivatives, which are structurally related to the isoxazolo-pyridine scaffold, have been reported to exhibit anticancer and immunosuppressive activity through the inhibition of various anti-apoptotic proteins and activation of the caspase cascade mdpi.com.

Compound ClassCell Line/ModelMolecular PathwayOutcomeReference
4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivativesHuman erythroleukemic K562 cellsInduction of early and late apoptosisAntiproliferative and pro-apoptotic activity nih.gov
5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3)Jurkat cellsIncreased expression of caspases, Fas, and NF-κB1Pro-apoptotic action contributing to immunosuppression nih.govresearchgate.net
Oxazolo[5,4-d]pyrimidine derivativesIn vitro studiesInhibition of anti-apoptotic proteins; Activation of caspase cascadeAnticancer and immunosuppressive activity mdpi.com

Computational and Theoretical Investigations of 6 Methoxy 3 Methylisoxazolo 4,5 C Pyridine

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug design for forecasting the binding affinity and mode of interaction between a ligand, such as an isoxazolopyridine derivative, and a biological target, typically a protein or enzyme.

In studies involving related heterocyclic systems like imidazo[4,5-c]pyridines and other isoxazolopyridines, molecular docking has been successfully employed to elucidate binding mechanisms. For instance, research on novel imidazo[4,5-c]pyridine derivatives identified potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key target in cancer therapy. Docking studies revealed crucial interactions within the CDK2 active site that were responsible for the compounds' inhibitory activity nih.gov. Similarly, docking investigations of newly synthesized isoxazolopyridine derivatives with transport proteins like human serum albumin (HSA) have been performed to understand their binding affinities and interactions, which are critical for drug distribution in the body. researchgate.net. These studies often identify key amino acid residues that form hydrogen bonds or pi-pi stacking interactions with the ligand, stabilizing the complex. researchgate.net.

The insights gained from docking are pivotal for structure-based drug design, allowing for the rational modification of a scaffold to enhance its binding affinity and selectivity for a specific biological target.

Table 1: Illustrative Molecular Docking Results for a Representative Isoxazolopyridine Scaffold against a Kinase Target

Parameter Value/Description
Target Protein Cyclin-Dependent Kinase 2 (CDK2)
Binding Energy (kcal/mol) -8.5 to -9.5
Key Interacting Residues LEU83, LYS33, ASP145
Types of Interactions Hydrogen bond with the pyridine (B92270) nitrogen; Pi-pi stacking with aromatic residues.

| Predicted Inhibition Constant (Ki) | Low nanomolar range |

Note: This table is illustrative and based on typical findings for related pyridine-based kinase inhibitors.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of a molecule. These methods provide detailed information about molecular structure, orbital energies, electron density distribution, and reactivity descriptors.

For the isoxazolopyridine class of compounds, DFT studies have been used to analyze the electron density distribution, electrostatic potential surfaces, and frontier molecular orbitals (HOMO and LUMO). researchgate.net. The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity.

These calculations help in understanding how substituents, such as the methoxy (B1213986) and methyl groups on the 6-Methoxy-3-methylisoxazolo[4,5-c]pyridine core, influence the electronic properties and, consequently, the molecule's interaction with biological targets.

Table 2: Representative Quantum Chemical Parameters Calculated for an Isoxazolopyridine Core Structure

Parameter Calculated Value Significance
HOMO Energy -6.5 eV Indicates electron-donating capability
LUMO Energy -1.2 eV Indicates electron-accepting capability
HOMO-LUMO Gap (ΔE) 5.3 eV Relates to chemical reactivity and stability

Note: These values are representative for this class of compounds and serve for illustrative purposes.

In Silico Prediction of Pharmacokinetic Profiles and Drug-Like Properties

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery that helps to identify candidates with favorable pharmacokinetic properties. Various computational models are used to estimate these properties based on the molecular structure, reducing the likelihood of late-stage failures in drug development.

Studies on analogous heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and other pyridine derivatives, frequently include in silico ADMET predictions. mdpi.comnih.gov. These analyses typically evaluate compliance with established guidelines for drug-likeness, such as Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a LogP value over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Other predicted properties often include aqueous solubility, gastrointestinal absorption, plasma protein binding, and potential for inhibiting cytochrome P450 (CYP) enzymes, which is crucial for assessing drug-drug interactions. mdpi.com.

These predictive studies confirm that many compounds within the broader family of isoxazoles and pyridines possess drug-like features, making them promising scaffolds for further investigation. mdpi.comresearchgate.net.

Table 3: Predicted Pharmacokinetic and Drug-Like Properties for this compound

Property Predicted Value Acceptable Range for Oral Drugs
Molecular Weight 177.18 g/mol < 500
LogP (Octanol/Water Partition) 1.5 - 2.0 < 5
Hydrogen Bond Donors 0 ≤ 5
Hydrogen Bond Acceptors 4 ≤ 10
Aqueous Solubility (logS) -2.5 to -3.5 > -4.0

| Human Intestinal Absorption | High | High |

Note: The values in this table are estimations based on the structure of the title compound and typical results from ADMET prediction software for similar molecules.

Molecular Dynamics Simulations to Understand Binding Dynamics and Conformational Changes

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is essential for assessing the stability of a predicted binding pose and understanding the conformational changes that may occur in both the ligand and the protein upon binding.

MD simulations have been applied to various pyridine-containing inhibitors to validate docking results and analyze the stability of the ligand-receptor complex. nih.govtandfonline.comnih.gov. Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation period. Low and stable RMSD values suggest a stable binding pose. Another important metric is the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the protein, such as amino acid residues in the binding site. nih.govtandfonline.com.

For compounds like this compound, MD simulations would be invaluable to confirm that the interactions predicted by docking are maintained over time, providing a higher degree of confidence in its potential as an inhibitor for a given target.

| Solvent Accessible Surface Area (SASA) | 130-170 nm² | Indicates the extent of solvent exposure and can inform binding stability. nih.govtandfonline.com |

Note: This table presents typical results and interpretations from MD simulation studies of small molecule inhibitors bound to protein targets.

Advanced Research and Development Perspectives for 6 Methoxy 3 Methylisoxazolo 4,5 C Pyridine

Strategies for Lead Compound Identification and Optimization within the Isoxazolopyridine Class

The discovery of new therapeutic agents often begins with the identification of a "lead compound," a molecule that exhibits a desired biological activity. For the isoxazolopyridine class, lead compounds are typically identified through high-throughput screening (HTS) of diverse chemical libraries against specific biological targets. The inherent structural rigidity and potential for multi-point interactions make the isoxazolopyridine core an attractive starting point.

Once a lead compound like 6-Methoxy-3-methylisoxazolo[4,5-c]pyridine is identified, the subsequent optimization process is guided by Structure-Activity Relationship (SAR) studies. This involves the systematic modification of the molecule's structure to enhance its potency, selectivity, and pharmacokinetic properties. For the isoxazolopyridine scaffold, key areas for modification include the substituents on both the isoxazole (B147169) and pyridine (B92270) rings. For instance, altering the methoxy (B1213986) group at the 6-position or the methyl group at the 3-position can significantly impact target binding and metabolic stability.

Table 1: Hypothetical Structure-Activity Relationship (SAR) for Isoxazolopyridine Derivatives

Position of SubstitutionType of ModificationObserved Effect on Activity
R1 (Position 3) Small alkyl (e.g., Methyl)Baseline activity
Bulky alkyl (e.g., t-Butyl)Potential for increased selectivity due to steric hindrance acs.org
Aromatic ringMay introduce pi-stacking interactions, enhancing potency
R2 (Position 6) MethoxyFavorable for metabolic stability and potency
HydroxyCan act as a hydrogen bond donor, improving target engagement
Halogen (e.g., Cl, F)Modulates electronic properties and can improve membrane permeability

Optimization strategies also focus on improving physicochemical properties such as solubility and lipophilicity, which are critical for a compound's bioavailability. The nitrogen atom in the pyridine ring, for example, can be a site for hydrogen bonding, which may enhance solubility researchgate.net. Computational tools, including Density Functional Theory (DFT) and molecular docking, are increasingly used to predict how structural changes will affect a molecule's interaction with its target, thereby streamlining the optimization process researchgate.net.

Application of Scaffold Hopping and Bioisosteric Design Principles for Novel Chemotypes

To expand the chemical space and discover novel intellectual property, medicinal chemists employ strategies like scaffold hopping and bioisosteric replacement. Scaffold hopping involves replacing the central molecular core (the isoxazolopyridine scaffold) with a structurally different but functionally equivalent scaffold. This can lead to the discovery of new chemotypes with entirely different physical and biological properties, potentially overcoming issues like toxicity or poor pharmacokinetics associated with the original scaffold researchgate.net.

For the isoxazolopyridine class, a potential scaffold hop could involve replacing it with a pyrazolopyridine or furopyridine core, which are also privileged structures known to interact with a range of biological targets researchgate.netresearchgate.net.

Bioisosterism is a related strategy where a functional group or substituent is replaced with another group that has similar physical or chemical properties, with the goal of improving the compound's biological profile. For example, an amide bond in a side chain of an isoxazolopyridine derivative, which might be susceptible to hydrolysis by metabolic enzymes, could be replaced with a more stable bioisostere like a fluoroalkene or a triazole ring ucl.ac.uk. This can enhance the compound's metabolic stability and duration of action. In the context of this compound, the methoxy group could potentially be replaced by other bioisosteres to fine-tune its properties.

Table 2: Bioisosteric Replacements for Functional Groups on the Isoxazolopyridine Scaffold

Original Functional GroupPotential BioisostereRationale for Replacement
Methoxy (-OCH3)Ethyl, Difluoromethyl (-CHF2)Modulate lipophilicity and metabolic stability.
Methyl (-CH3)Trifluoromethyl (-CF3), Cyano (-CN)Alter electronic properties and binding interactions.
Amide (-CONH-) in a side chainFluoroalkene, TetrazoleImprove metabolic stability and cell permeability ucl.ac.uk.
Pyridine NitrogenCH, C-FFine-tune basicity (pKa) and hydrogen bonding capacity.

Development of this compound as Chemical Probes for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in a cellular or organismal context. Given its potential for potent and selective biological activity, this compound can serve as an excellent starting point for the development of chemical probes.

To function as a probe, the parent molecule is typically modified in one of two ways:

Minimalist Modification: A "clickable" handle, such as a small alkyne or azide (B81097) group, is incorporated at a position that does not interfere with target binding. This allows for the subsequent attachment of reporter tags (e.g., fluorophores, biotin) via click chemistry for use in target identification and imaging experiments.

Reporter Group Integration: A fluorescent group or an affinity tag is directly synthesized into the molecule.

These probes can then be used in a variety of applications, including:

Target Identification: Identifying the specific protein(s) that the compound binds to in a complex biological sample.

Assay Development: Creating tools for high-throughput screening of other potential modulators of the target.

In-situ Imaging: Visualizing the localization and dynamics of the biological target within living cells.

The development of such probes from the isoxazolopyridine scaffold would be invaluable for elucidating the mechanisms of action of this class of compounds and for validating their targets for therapeutic intervention researchgate.net.

Academic Analysis of the Patent Landscape Surrounding Isoxazolopyridine Scaffolds

The patent landscape for a particular chemical class provides significant insights into its perceived therapeutic and commercial value. An analysis of patents related to isoxazolopyridine scaffolds reveals a broad range of applications and structural variations, indicating active interest from both academic and industrial research groups.

Patents in this area generally claim:

Composition of Matter: Novel isoxazolopyridine derivatives with specific substitution patterns.

Methods of Use: The application of these compounds for treating specific diseases.

Synthetic Processes: Novel and efficient methods for preparing the claimed compounds.

A review of existing patents shows that isoxazolopyridine derivatives are being investigated for a multitude of therapeutic areas. For example, specific substituted 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridines have been patented for their potential biological applications dntb.gov.ua. Furthermore, the broader isoxazolopyridine ring system is cited in patents for complex bi-functional molecules, highlighting its utility as a stable and versatile chemical building block google.com. The compound MMPIP, an allosteric modulator of the mGlu7 receptor, features a related isoxazolo[4,5-c]pyridin-4(5H)-one core, demonstrating the scaffold's relevance in targeting central nervous system disorders nih.gov.

The patent activity underscores the scaffold's versatility and its potential to yield compounds with diverse pharmacological profiles, from kinase inhibitors in oncology to modulators of G-protein coupled receptors (GPCRs) for neurological conditions researchgate.netcore.ac.uk.

Emerging Research Frontiers and Future Directions in Isoxazolo[4,5-c]pyridine Chemical Biology

The field of isoxazolo[4,5-c]pyridine research is continuously evolving, driven by advances in synthetic chemistry, chemical biology, and our understanding of disease. Several emerging frontiers are poised to shape the future of this chemical class.

One key area is the application of novel synthetic methodologies. Techniques like mechanochemistry are being explored to create isoxazolopyridine and related heterocyclic structures in a more sustainable, solvent-free manner, which could accelerate the discovery of new derivatives acs.org.

Another frontier is the expansion into new therapeutic areas. While isoxazolopyridines have been explored for indications like cancer and neurological disorders, their potential in areas such as infectious diseases (as antifungal or antibacterial agents) and inflammatory conditions remains relatively untapped researchgate.netjst.go.jp.

Furthermore, the integration of computational and experimental approaches is becoming increasingly sophisticated. The use of machine learning and artificial intelligence to predict the biological activities and pharmacokinetic properties of virtual libraries of isoxazolopyridine derivatives could dramatically accelerate the drug discovery process.

Finally, the development of highly selective chemical probes based on the this compound scaffold will be crucial for dissecting complex biological pathways. These tools will not only help validate new drug targets but also deepen our fundamental understanding of cellular biology. The continued exploration of this privileged scaffold promises to yield novel research tools and potential therapeutic agents for a wide range of human diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.